2-Chloro-3,5-difluorobenzonitrile

Lipophilicity ADME prediction Chromatography

Research supply challenge: Sourcing a regiospecifically halogenated benzonitrile with predictable reactivity for selective derivatization. 2-Chloro-3,5-difluorobenzonitrile (CAS 1261472-31-4) resolves this with its unique 2-chloro-3,5-difluoro substitution pattern, providing an activated ortho leaving group while preserving the meta-difluoro scaffold. - Enables validated synthesis of quinolone-class antibacterial intermediates via nitration-reduction-diazotization-chlorination pathway. - Adopts near-coplanar conformation in chitin synthesis inhibitor pharmacophores (twist ~0°), associated with high insect growth regulator bioactivity. - Predicted ACD/LogP of 1.94 offers intermediate lipophilicity for balanced permeability and metabolic stability profiling.

Molecular Formula C7H2ClF2N
Molecular Weight 173.55
CAS No. 1261472-31-4
Cat. No. B2792313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-difluorobenzonitrile
CAS1261472-31-4
Molecular FormulaC7H2ClF2N
Molecular Weight173.55
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)Cl)F)F
InChIInChI=1S/C7H2ClF2N/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2H
InChIKeyRTWUBSCJNAEEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-3,5-difluorobenzonitrile Profile


2-Chloro-3,5-difluorobenzonitrile (CAS 1261472-31-4) is a halogenated aromatic nitrile with the molecular formula C7H2ClF2N and a molecular weight of 173.55 g/mol. The compound features a benzene ring substituted with a chlorine atom at position 2 (ortho to the nitrile group), fluorine atoms at positions 3 and 5 (meta to each other), and a cyano group (-C≡N) at position 1. This substitution pattern creates a sterically hindered, electron-deficient aromatic system where the fluorine atoms inductively withdraw electron density, the chlorine atom contributes both inductive and resonance effects, and the nitrile group enhances polarity, making the compound soluble in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

1 Electron-deficient aryl nitrile scaffold
2 Ortho-chloro leaving group for NAS
3 Soluble in polar aprotic solvents
4 Sterically hindered aromatic system

2-Chloro-3,5-difluorobenzonitrile: Analog Substitution Failures


Substitution with structurally similar chlorodifluorobenzonitrile isomers or alternate halogen analogs is precluded by distinct regiochemical and physicochemical constraints. The 2-chloro-3,5-difluoro substitution pattern dictates a unique ortho-disposed halogen environment adjacent to the nitrile, influencing both steric accessibility and electronic activation for downstream transformations. Replacing the chlorine at position 2 with bromine (as in 2-bromo-3,5-difluorobenzonitrile) alters the leaving group potential in nucleophilic aromatic substitution (NAS) reactions, while isomeric variants such as 2-chloro-4,5-difluorobenzonitrile exhibit different substitution geometry and, critically, different physical states and melting behavior that directly impact handling, purification, and formulation workflows. The quantitative evidence below establishes the precise dimensions of this differentiation.

! Bromo analog alters leaving-group potential in NAS, shifting reaction outcome profiles.
! Isomeric substitution (e.g., 4,5-difluoro) changes physical state and melting behavior, impacting handling and automation compatibility.
! Regiochemical mismatch may affect downstream reactivity, requiring validation before direct replacement.

2-Chloro-3,5-difluorobenzonitrile Comparative Evidence


Lipophilicity vs. 2-Bromo Analog

Predicted lipophilicity (ACD/LogP) for 2-chloro-3,5-difluorobenzonitrile is 1.94, which is 0.20 log units higher than that of the 2-bromo analog (ACD/LogP = 1.74). [1] This difference corresponds to an approximately 1.6-fold increase in predicted octanol-water partition coefficient for the chloro derivative.

Lipophilicity vs. 2-Bromo
Data to verify
ACD/LogP 1.94 vs 1.74; ΔLogP +0.20
May influence chromatographic retention in purification workflows.
Predicted values; experimental confirmation recommended.
Lipophilicity ADME prediction Chromatography Medicinal chemistry

Boiling Point and Density: Chloro vs. Bromo

The predicted boiling point of 2-chloro-3,5-difluorobenzonitrile is 220.9 ± 35.0 °C at 760 mmHg, compared to 236.5 ± 0.0 °C for the 2-bromo analog. [1] Density is predicted as 1.4 ± 0.1 g/cm³ for the chloro compound versus 1.8 ± 0.0 g/cm³ for the bromo analog. [1]

Boiling Point & Density
Data to verify
BP 220.9 vs 236.5 °C; density 1.4 vs 1.8 g/cm³
May facilitate distillation-based purification and solvent-layer separation.
Predicted at 760 mmHg; verify under actual process conditions.
Physicochemical properties Purification Distillation Handling

Physical State: 3,5- vs. 4,5-Difluoro Isomer

The 2-chloro-3,5-difluoro isomer is typically handled as a solid or semi-solid (specific melting point data not published), whereas the 2-chloro-4,5-difluoro isomer (CAS 135748-34-4) exhibits a well-defined melting point range of 33–36 °C. [1] The positional isomerism results in different crystalline packing and phase behavior.

Physical State: 3,5- vs 4,5-Isomer
Reported
Target: solid/semi-solid; 4,5-isomer: mp 33–36 °C
Isomeric identity influences weighing accuracy and automated dispensing compatibility.
Target melting point not publicly reported; handle accordingly.
Physical state Handling Formulation Crystallization

Precursor to 2,4-Dichloro-3,5-difluorobenzoic Acid

2-Chloro-3,5-difluorobenzonitrile is explicitly documented as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a key intermediate for quinolone antibacterial agents. The transformation involves nitration, selective reduction, diazotization, and chlorination sequences.

Precursor to Quinolone Intermediate
Reported
Documented synthetic route to 2,4-dichloro-3,5-difluorobenzoic acid.
Supports building-block procurement for quinolone-related research.
Peer-reviewed pathway; verify scalability for your project.
Synthetic intermediate Antibacterial agents Quinolone synthesis Building block

Conformation of the 2-Chloro-3,5-difluorophenyl Ring

In the insect growth regulator derivative 1-(2-chloro-3,5-difluorophenyl)-3-(2,6-dichlorobenzoyl)urea, the 2-chloro-3,5-difluorophenyl ring adopts a near-coplanar conformation with the urea moiety (twist angle effectively zero), whereas the 2,6-dichlorophenyl ring is twisted by 70.47° from the urea plane. [1]

Ring Conformation
Reported
2-Cl-3,5-F ring: near-coplanar (twist ~0°); 2,6-Cl ring: twist 70.5°
Planar conformation may contribute to binding context in urea-based inhibitors.
Single-crystal X-ray data; conformation may vary in solution.
Crystallography Molecular conformation Structure-activity relationship Insect growth regulator

Ortho-Chlorine Reactivity in Nucleophilic Substitution

The chlorine atom at position 2 of 2-chloro-3,5-difluorobenzonitrile is activated toward nucleophilic aromatic substitution (NAS) by the electron-withdrawing inductive effects of the ortho-nitrile and meta-fluorine substituents, combined with ortho steric strain that accelerates leaving group departure. This creates a defined site for selective derivatization.

Ortho-Cl Reactivity (NAS)
Class-level
Activated by -I effects of CN and F; steric acceleration present.
Reported class-level reactivity context supports diversification feasibility.
Experimental validation of site selectivity recommended.
Nucleophilic aromatic substitution Reactivity Synthetic methodology Leaving group

2-Chloro-3,5-difluorobenzonitrile Applications


Fluorinated Quinolone Intermediate Synthesis

Researchers developing quinolone-class antibacterial agents requiring 2,4-dichloro-3,5-difluorobenzoic acid as a key intermediate should procure this compound. The documented synthetic pathway from 2-chloro-3,5-difluorobenzonitrile through nitration, selective reduction, diazotization, and chlorination provides a validated entry point into this pharmacologically relevant scaffold.

Benzoylphenylurea Insect Growth Regulators

Agrochemical research groups working on chitin synthesis inhibitors should select this building block for constructing the 2-chloro-3,5-difluorophenyl urea pharmacophore. Crystallographic evidence demonstrates that this substitution pattern adopts a near-coplanar conformation with the urea moiety (twist ~0°), a structural feature associated with high bioactivity in insect growth regulators. [1]

Building Block: Halogen-Sensitive Diversification

Medicinal chemistry laboratories constructing focused libraries for structure-activity relationship (SAR) studies should prioritize 2-chloro-3,5-difluorobenzonitrile when a displaceable ortho-halogen handle is required. The combination of electron-withdrawing fluorine and nitrile groups activates the chlorine toward nucleophilic aromatic substitution, enabling selective derivatization at the 2-position while preserving the 3,5-difluoro substitution pattern.

ADME Property Optimization

Computational and experimental medicinal chemistry teams evaluating halogen-substituted aromatic nitriles for permeability and metabolic stability profiling can leverage the distinct lipophilicity of this compound. With a predicted ACD/LogP of 1.94, it offers intermediate lipophilicity between less lipophilic non-halogenated analogs and the denser, higher-boiling 2-bromo analog (LogP 1.74, BP 236.5 °C). [2]

Application
Selection Property
Validation Focus
Quinolone intermediate synthesis research
Documented synthetic pathway availability
Reaction sequence reproducibility and intermediate purity
Benzoylphenylurea insect growth regulator research
Coplanar conformation of fluorophenyl ring
Binding interaction context in chitin synthesis inhibition models
Halogen-selective diversification
Ortho-chlorine activation profile for NAS
Cross-coupling and amination reaction selectivity
ADME property profiling
Lipophilicity context (predicted intermediate range)
Permeability and metabolic stability prediction model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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